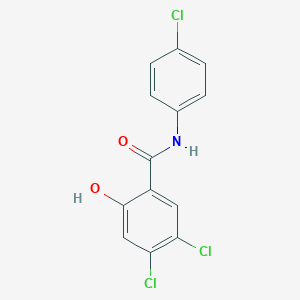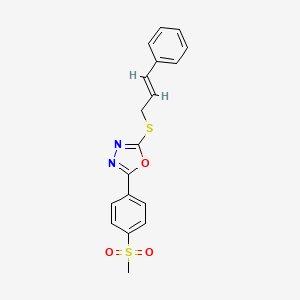
2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide" is a novel derivative that falls within the class of quinazolinone compounds. These compounds have been the subject of research due to their potential therapeutic applications. For instance, quinazolinone derivatives have been studied for their anti-cancer activity as inhibitors for methionine synthase, a key enzyme involved in the synthesis of methionine from homocysteine, which is crucial for DNA, protein, and enzyme production in tumor cells . Another derivative has shown significant antiviral and antiapoptotic effects, particularly in the context of treating Japanese encephalitis . Additionally, the synthesis of acetamides bearing quinazolinone moieties has been explored, yielding novel derivatives with potential biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step processes starting from basic organic compounds such as anthranilic acid. For example, a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates were developed using dicyclohexylcarbodiimide (DCC) and azide coupling methods of amino acid esters with carboxylic acid derivatives . Another study reported the successful synthesis of five new derivatives through a four-step process from anthranilic acid and aryl isothiocyanates, with total yields ranging from 29 to 31% .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The derivatives often contain additional substituents that can influence their biological activity. The structures of these compounds are typically confirmed using various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (^1H-NMR), carbon-13 nuclear magnetic resonance (^13C-NMR), and high-resolution mass spectrometry (HR-MS) .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions due to their reactive sites, such as the carbonyl group in the quinazolinone ring and the thioether or amide linkages in the side chains. These reactive sites allow for further functionalization and the formation of complexes with biological targets. The interaction of these compounds with enzymes like methionine synthase involves the mimicry of natural substrates, leading to potential inhibition of the enzyme's activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting the compound's biological activity and pharmacokinetic profile. For instance, the cytotoxic activity of these compounds against cancer cell lines can be correlated with their binding affinities, which are influenced by their physical and chemical characteristics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
Quinazolinone derivatives are known for their significant pharmacological importance, including anti-analgesic, anti-inflammatory, and anti-bacterial activities. Research by Rajveer et al. (2010) focused on the synthesis of oxoquinazoline derivatives, including their characterization and evaluation for pharmacological activities. The study involved synthesizing N-substituted acetamides from ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate and primary amines. These compounds demonstrated pharmacological activities when compared with standard references, showcasing their potential in therapeutic applications Rajveer, Swarnalatha, Rathinaraj, & Sudhrshini, 2010.
Antimicrobial and Anti-inflammatory Properties
Another study by the same group of researchers synthesized similar oxoquinazoline derivatives with the aim of evaluating their antimicrobial, anti-inflammatory, and analgesic activities. These compounds were prepared through a multi-step synthesis process and demonstrated promising pharmacological activities in standard tests, which could indicate the potential utility of related compounds, such as the one you're interested in, in similar applications Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010.
Structural and Vibrational Studies
El-Azab et al. (2016) conducted a comprehensive study on a quinazolinone derivative that involved structural and vibrational analyses using DFT calculations and FT-IR/Raman spectroscopy. This research provides insights into the molecular structure, electronic properties, and potential interactions of quinazolinone derivatives, which could be relevant for understanding the physical and chemical properties of 2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide El-Azab, Mary, Panicker, Abdel-Aziz, El-Sherbeny, & Alsenoy, 2016.
Eigenschaften
IUPAC Name |
2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-7-3-5-9-15(12)20-17(22)11-21-13(2)19-16-10-6-4-8-14(16)18(21)23/h3,5,7,9H,4,6,8,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNJYRUZSCJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(o-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

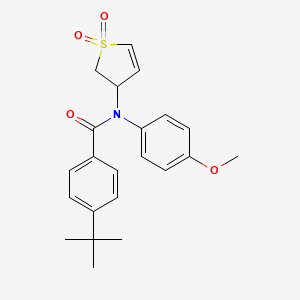
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)
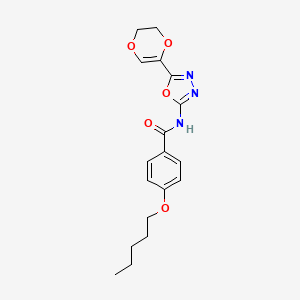
![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)
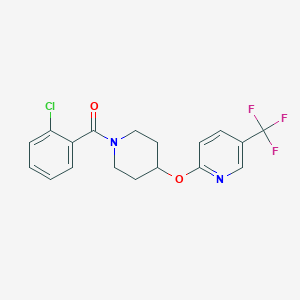
methanone](/img/structure/B2503964.png)
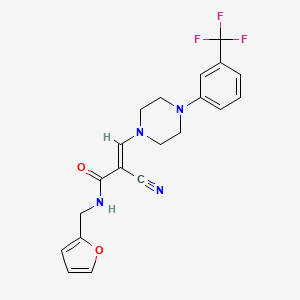
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)
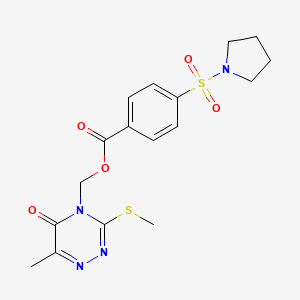
![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)
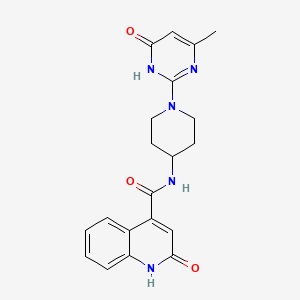
![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)
